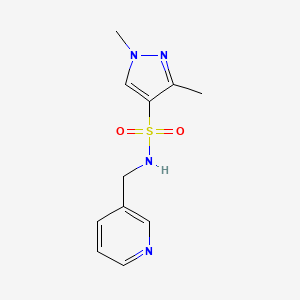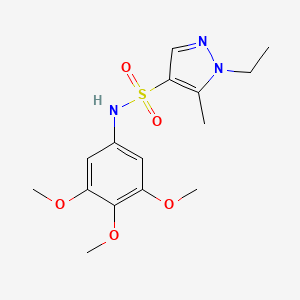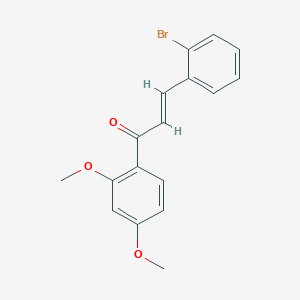![molecular formula C16H23NO6 B5365891 {2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate, also known as MDPV, is a synthetic cathinone that has been found to have stimulant effects. It is a derivative of the natural stimulant cathinone, which is found in the khat plant. MDPV has become a popular drug of abuse in recent years, but it also has potential scientific research applications. In
Applications De Recherche Scientifique
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate has been found to have potential scientific research applications in the fields of neuroscience and pharmacology. Studies have shown that this compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels, which can result in stimulant effects such as increased alertness, euphoria, and energy.
Mécanisme D'action
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate acts as a reuptake inhibitor of the monoamine neurotransmitters dopamine, norepinephrine, and serotonin. Specifically, it binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other stimulants such as cocaine and amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, increased wakefulness and alertness, and feelings of euphoria and well-being. However, this compound has been found to be more potent than other stimulants and can result in more severe side effects.
Avantages Et Limitations Des Expériences En Laboratoire
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate has several advantages for use in lab experiments. It is a potent and selective dopamine transporter inhibitor, which makes it useful for studying the role of dopamine in the brain. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to its use. This compound has a high potential for abuse and can be dangerous if mishandled. It can also have severe side effects, which can make it difficult to use in animal studies.
Orientations Futures
There are several future directions for {2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate research. One area of interest is the development of new drugs that target the dopamine system. This compound has been found to be a potent dopamine transporter inhibitor, but it also has significant side effects. Researchers are exploring ways to modify the chemical structure of this compound to create drugs that have similar effects but with fewer side effects. Another area of interest is the study of the neurotoxicity of this compound. Studies have shown that this compound can cause damage to dopamine neurons in the brain, which can lead to long-term effects on behavior and cognition. Researchers are exploring ways to mitigate this damage and prevent long-term harm. Finally, researchers are also exploring the potential therapeutic uses of this compound. While it is currently a drug of abuse, it may have potential as a treatment for certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Méthodes De Synthèse
{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde, followed by reduction with sodium borohydride and reaction with oxalic acid. The resulting oxalate salt is a white crystalline powder that is soluble in water.
Propriétés
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-N,N-dimethylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-5-6-12-7-8-13(14(11-12)16-4)17-10-9-15(2)3;3-1(4)2(5)6/h5-8,11H,9-10H2,1-4H3;(H,3,4)(H,5,6)/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUNGVNUXCMGW-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365817.png)
![3-(2-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5365822.png)
![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)
![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)


![(3R*,4R*)-1-(2-amino-6-methoxy-4-pyrimidinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5365872.png)

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)